![molecular formula C13H15BrClNO3 B4185247 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine
Overview
Description
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine, also known as BCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has been investigated for its potential applications in various fields, including cancer research, drug delivery, and material science. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In drug delivery, this compound has been used as a carrier for targeted drug delivery due to its ability to selectively bind to certain receptors. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. This compound has also been shown to selectively bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. This compound has also been shown to modulate the immune response by inhibiting the production of certain cytokines. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be produced in large quantities. However, this compound has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for 4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine research. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Another direction is to explore the use of this compound as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUOXLVKLXTKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


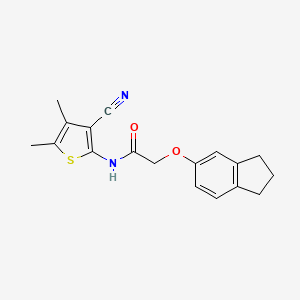
![1-[(5-methyl-3-isoxazolyl)carbonyl]azepane](/img/structure/B4185173.png)
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)
![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)
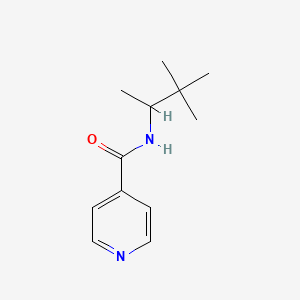
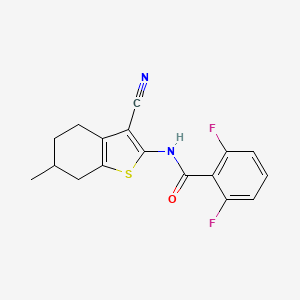
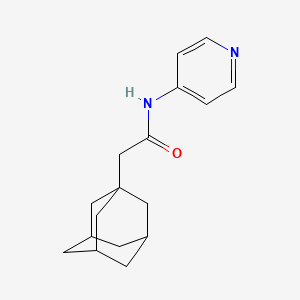
![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
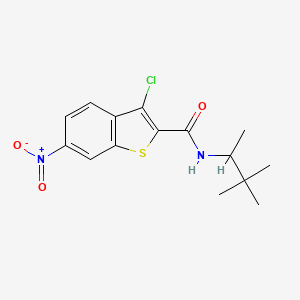
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)
